1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone
Description
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Properties
IUPAC Name |
1-[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methoxyphenyl)sulfonylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N3O4S2/c1-29-14-2-4-15(5-3-14)31(27,28)12-18(26)24-6-8-25(9-7-24)20-23-19-16(22)10-13(21)11-17(19)30-20/h2-5,10-11H,6-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLJNGFKKAHVRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC(=O)N2CCN(CC2)C3=NC4=C(C=C(C=C4S3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound integrates a benzothiazole moiety with piperazine and sulfonyl functionalities, which are known to enhance biological activity against various targets.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Key Structural Features:
- Benzothiazole : A bicyclic structure that contributes to the compound's pharmacological properties.
- Piperazine Ring : Known for its role in enhancing solubility and biological activity.
- Methoxyphenyl Sulfonyl Group : This moiety is significant for interactions with biological targets.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing primarily on its anticancer, antimicrobial, and enzyme inhibition properties.
Anticancer Activity
Research indicates that the compound exhibits significant cytotoxic effects against several cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells by modulating key signaling pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15.2 | Induction of apoptosis via ROS |
| MCF7 (Breast) | 12.8 | Inhibition of cell proliferation |
| HepG2 (Liver) | 18.5 | Cell cycle arrest |
These findings suggest that the compound may serve as a lead candidate for further development in cancer therapeutics.
Antimicrobial Activity
The compound has also been tested for its antimicrobial properties against various bacterial strains. The results indicate a broad-spectrum activity, particularly against Gram-positive bacteria.
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 20 | 32 µg/mL |
| Escherichia coli | 15 | 64 µg/mL |
| Pseudomonas aeruginosa | 18 | 48 µg/mL |
These results highlight the potential of the compound as an antimicrobial agent, warranting further investigation into its mechanism of action.
The biological effects of this compound are believed to arise from its ability to interact with specific molecular targets, including:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.
- Receptor Modulation : It could modulate receptor activity, affecting signaling pathways associated with cancer progression and microbial resistance.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models. For instance:
- Study on Breast Cancer Models : A study demonstrated that the compound significantly reduced tumor growth in xenograft models of breast cancer, suggesting potential for clinical application.
- Antimicrobial Efficacy in Animal Models : In vivo studies showed that administration of the compound led to a marked decrease in bacterial load in infected mice, supporting its use as an antimicrobial treatment.
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step routes, starting with the construction of the 4,6-difluorobenzo[d]thiazole core, followed by piperazine coupling and sulfonylation. Key steps include:
- Thiazole Formation : Cyclocondensation of fluorinated anilines with thiourea derivatives under acidic conditions (e.g., HCl/EtOH, 80°C) to generate the benzothiazole ring .
- Piperazine Coupling : Nucleophilic substitution between the benzothiazole-2-yl chloride and piperazine in a polar aprotic solvent (e.g., DMF) at 60–80°C .
- Sulfonylation : Reaction of the intermediate with 4-methoxyphenylsulfonyl chloride in the presence of a base (e.g., triethylamine) to install the sulfonyl group .
Optimization : Monitor reaction progress via TLC/HPLC, adjust stoichiometry (1.2–1.5 equivalents for sulfonylation), and use inert atmospheres to prevent oxidation. Yields >70% are achievable with strict temperature control .
Basic: Which analytical techniques are critical for confirming structural integrity and purity?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., fluorine coupling patterns in the benzothiazole ring and methoxy group integration) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns matching fluorine/chlorine content .
- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
- X-ray Crystallography (if crystalline): Resolve ambiguous stereochemistry or confirm piperazine ring conformation .
Basic: How does this compound’s stability vary under different storage or experimental conditions?
Answer:
- Thermal Stability : Decomposition occurs above 150°C; store at –20°C under inert gas (argon) to prevent sulfonyl group hydrolysis .
- Photostability : Protect from UV light due to the benzothiazole moiety’s susceptibility to photodegradation .
- Solution Stability : In aqueous buffers (pH 7.4), monitor hydrolysis via LC-MS over 24–48 hours; use DMSO stock solutions for biological assays to minimize degradation .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Answer:
- Core Modifications : Synthesize analogs with varying fluorination patterns on the benzothiazole ring (e.g., 4,6-difluoro vs. 5-fluoro) to assess impact on target binding .
- Piperazine Substitutions : Replace piperazine with morpholine or homopiperazine to evaluate conformational flexibility .
- Sulfonyl Group Variants : Test substituents (e.g., nitro, amino) on the phenylsulfonyl moiety to modulate electron-withdrawing/donating effects .
- Biological Assays : Pair synthetic modifications with enzymatic assays (e.g., kinase inhibition) or cellular models (e.g., cytotoxicity in cancer lines) to correlate structural changes with activity .
Advanced: How should researchers resolve contradictions in biological activity data across different assay systems?
Answer:
- Assay Validation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. cellular IC50) .
- Solubility Correction : Adjust DMSO concentration (<0.1% v/v) to avoid false negatives in cell-based assays; confirm solubility via nephelometry .
- Metabolic Stability : Test liver microsome stability to identify rapid degradation that may skew in vivo vs. in vitro results .
- Species-Specific Effects : Compare activity in human vs. murine target proteins to account for structural differences .
Advanced: What computational strategies are effective for predicting reactivity or optimizing synthetic routes?
Answer:
- DFT Calculations : Model transition states for key reactions (e.g., sulfonylation) to identify energy barriers and optimal catalysts .
- Artificial Force Induced Reaction (AFIR) : Predict feasible pathways for piperazine coupling and prioritize high-yield routes .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., DMF vs. THF) to refine conditions .
- Docking Studies : Pre-screen analogs against target proteins (e.g., kinases) to prioritize synthesis of high-affinity candidates .
Advanced: What mechanistic studies are recommended to elucidate degradation pathways?
Answer:
- Forced Degradation : Expose the compound to stress conditions (acid/base, oxidative H2O2, UV light) and track degradation products via LC-MS/MS .
- Isotope Labeling : Use deuterated analogs to trace cleavage sites (e.g., sulfonyl-ether bonds) during hydrolysis .
- Kinetic Modeling : Apply Arrhenius plots to predict shelf-life under accelerated storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
